Bis(2-butoxyethyl) phthalate
Description
Structure
2D Structure
Properties
IUPAC Name |
bis(2-butoxyethyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O6/c1-3-5-11-23-13-15-25-19(21)17-9-7-8-10-18(17)20(22)26-16-14-24-12-6-4-2/h7-10H,3-6,11-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCJNODIWQEOAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC(=O)C1=CC=CC=C1C(=O)OCCOCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047174 | |
| Record name | Bis(2-butoxyethyl) phthalate | |
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Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Hawley] | |
| Record name | Bis(2-butoxyethyl) phthalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Boiling Point |
270 °C | |
| Record name | BIS(2-BUTOXYETHYL) PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5402 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
407 °F; 208 °C (CLOSED CUP), 407 °F (208 °C) (Open cup) | |
| Record name | BIS(2-BUTOXYETHYL) PHTHALATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5402 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, Soluble in organic solvents, In water, 300 mg/L, temp not specified | |
| Record name | BIS(2-BUTOXYETHYL) PHTHALATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5402 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.06 at 20 °C | |
| Record name | BIS(2-BUTOXYETHYL) PHTHALATE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00217 [mmHg] | |
| Record name | Bis(2-butoxyethyl) phthalate | |
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Color/Form |
Colorless liquid | |
CAS No. |
117-83-9 | |
| Record name | Bis(2-butoxyethyl) phthalate | |
| Source | CAS Common Chemistry | |
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| Record name | Bis(2-butoxyethyl) phthalate | |
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| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2-butoxyethyl) ester | |
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| Record name | Bis(2-butoxyethyl) phthalate | |
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| Record name | Bis(2-butoxyethyl) phthalate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | DIBUTOXYETHYLPHTHALATE | |
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| Record name | BIS(2-BUTOXYETHYL) PHTHALATE | |
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Melting Point |
FP: -55 °C | |
| Record name | BIS(2-BUTOXYETHYL) PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5402 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Environmental Occurrence and Distribution of Bis 2 Butoxyethyl Phthalate
Global and Regional Environmental Presence of Bis(2-butoxyethyl) Phthalate (B1215562) Analogues
Phthalate esters (PAEs) are widely detected organic compounds in various environmental matrices across the globe. frontiersin.orgresearchgate.net Their widespread use as plasticizers has led to their discharge into both atmospheric and aquatic environments. researchgate.net While specific data on the global and regional presence of Bis(2-butoxyethyl) phthalate is limited, studies on its analogues, such as Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP), provide insights into the potential distribution of this compound.
DEHP and DBP are considered primary phthalate ester pollutants. researchgate.net For instance, in China, which is a major consumer of plasticizers, there is extensive use of these compounds in consumer products, leading to higher environmental concentrations compared to other regions like Vietnam, Australia, and the U.S. nih.gov A study of bovine urine from China, India, and the United States revealed widespread exposure of bovines to various phthalates, with samples from China and India showing the highest concentrations. acs.org
The concentrations of different phthalate esters can vary significantly depending on the region and the specific environmental compartment being studied. For example, a study in the Yangtze River Delta region of China found that DBP was the dominant PAE in water, while DEHP was predominant in soil and sediment. bohrium.com The total concentrations of nine different PAEs in this region ranged from 2.23-6.30 μg L-1 in water, 155-1410 μg kg-1 in soil, and 30.1-16000 μg kg-1 in sediment. bohrium.com
In a study conducted in the South China Sea, seven different PAEs were detected in both the gaseous and particle phases of air samples. acs.org The most abundant PAEs were Di-iso-butyl phthalate (DiBP), Di-n-butyl phthalate (DnBP), and DEHP, which together accounted for 89.2% of the total PAEs measured. acs.org
The following table provides a summary of the concentrations of various phthalate analogues found in different environmental media across different regions:
| Phthalate Analogue | Location | Environmental Matrix | Concentration Range |
| Various PAEs | Yangtze River Delta, China | Water | 2.23-6.30 μg L⁻¹ bohrium.com |
| Various PAEs | Yangtze River Delta, China | Soil | 155-1410 μg kg⁻¹ bohrium.com |
| Various PAEs | Yangtze River Delta, China | Sediment | 30.1-16000 μg kg⁻¹ bohrium.com |
| DiBP, DnBP, DEHP | South China Sea | Air | Mean of 5.18, 3.94, and 1.47 ng/m³ respectively acs.org |
| Various PAEs | Global Dust Samples | Dust | Median values from 17.8 to 252 μg/g nih.gov |
Distribution Dynamics in Aquatic Ecosystems
The distribution of this compound and its analogues in aquatic environments is governed by their physical and chemical properties, leading to their presence in surface water, sediment, and groundwater.
Surface Water Partitioning and Concentrations
Phthalate esters are commonly detected in surface water environments. frontiersin.org Their concentrations can vary widely depending on the location and proximity to sources of pollution. For instance, in a study of the Yangtze River Delta, the total concentrations of nine PAEs in water samples ranged from 2.23 to 6.30 μg L⁻¹, with a mean concentration of 4.11 μg L⁻¹. bohrium.com In this particular study, Di-n-butyl phthalate (DBP) was the most dominant PAE congener in the water, accounting for 50.6% of the total PAEs. bohrium.com
The partitioning of PAEs between water and sediment is influenced by their molecular weight. bohrium.com Lower molecular weight PAEs, such as Dimethyl phthalate (DMP) and Diethyl phthalate (DEP), tend to be more dominant in the water column. bohrium.com In contrast, higher molecular weight PAEs like Bis(2-ethylhexyl) phthalate (DEHP) are more prevalent in sediment. bohrium.com
A study in the South China Sea found that the concentrations of seven PAEs in seawater ranged from 0.96 to 8.35 ng/L, with a mean of 3.05 ng/L. nih.gov In Canadian surface waters, concentrations of DEHP have been reported in various locations. For example, in 1979, maximum concentrations of DEHP in the range of 10 to 100 µg/L were reported for chemical plant intake water from the St. Clair River. canada.ca More recent monitoring in Ontario detected DEHP in the intake water of two organic chemical manufacturing plants at average concentrations of 6.1 and 7.1 µg/L. canada.ca
Sediment Accumulation and Retention
Due to its chemical properties, this compound is expected to adsorb to suspended solids and sediment in aquatic environments. nih.gov This is supported by studies on its analogues, which show a strong tendency for accumulation in sediments.
In the Yangtze River Delta, the total concentrations of nine PAEs in sediment samples ranged from 30.1 to 16,000 μg kg⁻¹, with a mean of 1,200 μg kg⁻¹. bohrium.com DEHP was the predominant PAE in the sediment, accounting for 83.1% of the total PAEs. bohrium.com This high prevalence of DEHP in sediment is consistent with its high molecular weight and hydrophobic nature. bohrium.comoekotoxzentrum.ch
The log Koc value, which is a measure of a chemical's tendency to partition to organic carbon in soil and sediment, is a key indicator of its potential for sediment accumulation. For DEHP, reliable log Koc values are reported to be in the range of 5.41-5.95, indicating a strong sorption to sediment. oekotoxzentrum.ch
Groundwater Infiltration and Mobility
The presence of this compound and its analogues in groundwater is a concern due to potential leaching from sources such as landfills and contaminated soils. restrictionofhazardoussubstances.com While DEHP has a strong tendency to adsorb to soil, which would generally limit its leaching into groundwater, it can form complexes with water-soluble substances like fulvic acid, which may increase its mobility. canada.ca
Studies have detected phthalates in groundwater near landfills and waste disposal sites. restrictionofhazardoussubstances.com For example, DEHP has been found in groundwater in such locations. restrictionofhazardoussubstances.com In a survey of drinking water in Alberta, Canada, which included both surface and groundwater sources, the average concentration of DEHP in groundwater was 2.0 µg/L, with a range from trace amounts to 9.0 µg/L. canada.ca
A study in Zurich, Switzerland, aimed to determine the presence of several phthalates, including DEHP, in groundwater samples. scholarlinkinstitute.org However, the results of this particular study showed that the concentrations of the targeted phthalates were all below the detection limit of 0.1 µg/L. scholarlinkinstitute.org It is important to note that the detection of phthalates in groundwater can be challenging due to potential contamination during sampling and analysis. wi.gov
Atmospheric Presence and Transport Mechanisms
Phthalate esters, including this compound and its analogues, are present in the atmosphere in both gaseous and particulate phases. giftfreie-stadt.de Their atmospheric transport and deposition are significant pathways for their distribution in the environment.
A study in the South China Sea detected seven different PAEs in air samples, with total concentrations ranging from 2.84 to 24.3 ng/m³. nih.gov DiBP, DnBP, and DEHP were the most predominant PAEs in the air. acs.org The study also estimated the net atmospheric deposition of several PAEs, indicating that air-to-seawater deposition is a major process for some phthalates, while others, like DEHP, can volatilize from seawater to the air. nih.gov
The atmospheric half-lives of PAEs vary depending on the specific compound. For example, the estimated half-lives for DEHP, BBP, and DnBP are relatively short (0.38, 0.75, and 0.89 days, respectively), suggesting they are degraded more rapidly during atmospheric transport. acs.orgnih.gov In contrast, DEP and DMP are more persistent. acs.orgnih.gov The partitioning of higher molecular weight PAEs like DEHP to particles may reduce their degradation rates and increase their persistence in the atmosphere. acs.orgnih.gov
The washout ratio, which indicates how easily a substance is removed from the atmosphere by rain, also varies among PAEs. DMP and DEP have higher washout ratios, meaning they are more easily scavenged from the air, while DEHP has a lower washout ratio, suggesting it is more persistent in the atmosphere. acs.orgnih.gov
Occurrence in Terrestrial Environments and Soil Compartments
The use of agricultural plastics and the application of sewage sludge to land can lead to the contamination of terrestrial environments with phthalate esters. researchgate.net
In the Yangtze River Delta region, the sum concentrations of nine PAEs in soil samples ranged from 155 to 1410 μg kg⁻¹, with a mean of 408 μg kg⁻¹. bohrium.com DEHP was the predominant congener in the soil, accounting for 69.6% of the total PAEs. bohrium.com
The half-life of DEHP in soil has been estimated to be between 5 and 23 days under aerobic conditions. canada.ca However, another study reported that between 20% and 50% of added DEHP remained in the soil after 80 days. canada.ca DEHP biodegrades in soil to mono(2-ethylhexyl) phthalate and phthalic acid, which are then further mineralized or become bound to soil residues. canada.ca
Due to its strong tendency to adsorb to soil, DEHP is not expected to evaporate from soil or leach significantly into groundwater under normal conditions. canada.ca However, as mentioned earlier, complexation with soluble organic matter can enhance its mobility. canada.ca
The following table summarizes the concentrations of DEHP found in various terrestrial environmental samples:
| Environmental Matrix | Location | Concentration Range |
| Soil | Yangtze River Delta, China | 155-1410 μg kg⁻¹ (for Σ9PAEs) bohrium.com |
| Municipal Sludge | Canada | 3 to 215 mg/kg (dry weight) canada.ca |
| Landfill Leachate | United States | 0.20 mg/kg canada.ca |
Anthropogenic Sources and Pathways of Environmental Release
This compound, a member of the phthalate ester family, is primarily used as a plasticizer to enhance the flexibility and durability of various polymers. umweltprobenbank.dewikipedia.org Its release into the environment is not a natural phenomenon but a direct consequence of its production and use in industrial and consumer applications. Unlike naturally occurring substances, its presence in ecosystems is a marker of human industrial activity.
Industrial Emissions
The industrial lifecycle of this compound is a primary contributor to its environmental release. From its synthesis to its incorporation into final products, there are multiple points at which emissions can occur.
Manufacturing and Processing: The production of this compound and its subsequent use in manufacturing facilities are significant sources of environmental contamination. Although specific data for this compound are scarce, the general understanding of phthalates indicates that releases can happen during the manufacturing process itself, as well as during the formulation and processing of plasticized materials. nite.go.jp These releases can occur as emissions to the atmosphere, in wastewater discharges, and as solid waste. For instance, studies on other phthalates like Di(2-ethylhexyl) phthalate (DEHP) have shown their presence in industrial effluents from chemical and textile plants. canada.ca
Wastewater and Landfill Leachate: A significant pathway for the entry of phthalates into the environment is through industrial and municipal wastewater. While specific data for this compound are limited, a study on various types of sewage found that this compound was not detected in domestic sewage, domestic sewage with storm runoff and small industrial effluent, or domestic sewage with storm runoff and large industrial effluent. This suggests that for the samples tested, direct discharge from these sources may be minimal under those specific conditions.
However, landfills are another major repository for products containing phthalates. Over time, these compounds can leach from discarded plastic waste and enter the environment through landfill leachate. nih.govnih.gov Studies on landfill leachate have frequently detected various phthalates, with concentrations of some, like DEHP, reaching significant levels. nih.govnih.govpeerj.com Although direct measurements for this compound in landfill leachate are not widely available, the general behavior of phthalates in landfill environments suggests a potential for its release through this pathway.
Table 1: General Industrial Release Pathways for Phthalates
| Source Category | Release Pathway | Affected Environmental Compartment |
| Chemical Manufacturing | Wastewater discharge, atmospheric emissions, solid waste | Water, Air, Soil |
| Plastics Processing | Wastewater discharge, atmospheric emissions, solid waste | Water, Air, Soil |
| Textile Industry | Wastewater discharge | Water |
| Municipal Landfills | Leachate | Soil, Groundwater |
| Municipal Wastewater | Effluent discharge, sludge | Water, Soil |
Release from Consumer Products and Materials
This compound is incorporated into a variety of consumer and building materials to impart flexibility. umweltprobenbank.de Since phthalates are not chemically bound to the polymer matrix, they can be released from these products throughout their lifespan. umweltprobenbank.de
Consumer Product Usage: The everyday use of consumer goods containing this compound can contribute to its dissemination in the environment. This includes a wide array of products where flexible plastics are used. measurlabs.com The continuous, low-level release from these numerous sources contributes to the ubiquitous presence of phthalates in indoor environments and, subsequently, the broader environment.
It is important to note that while the principles of phthalate release from industrial and consumer sources are well-established, specific quantitative data for this compound remains limited in the public domain. Much of the available research focuses on more prevalent phthalates like DEHP. Therefore, the potential for environmental release of this compound is largely inferred from the behavior of other compounds in the same chemical family.
Table 2: Common Consumer Product Categories with Potential for Phthalate Release
| Product Category | Potential Release Mechanism |
| Building Materials (e.g., PVC flooring, wall coverings) | Off-gassing, leaching into indoor air and dust |
| Wire and Cable Insulation | Leaching |
| Automotive Interiors | Off-gassing |
| Footwear | Leaching through wear and tear |
| Packaging Materials | Migration into contents and the environment |
Environmental Fate and Biogeochemical Cycling of Bis 2 Butoxyethyl Phthalate
Abiotic Degradation Pathways
Abiotic degradation encompasses the chemical transformation of compounds without the involvement of biological organisms. For Bis(2-butoxyethyl) phthalate (B1215562), key abiotic pathways include photolysis and hydrolysis.
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. Bis(2-butoxyethyl) phthalate contains chromophores, which are parts of a molecule that absorb light, at wavelengths greater than 290 nm. nih.gov This characteristic suggests its susceptibility to direct photolysis by sunlight. nih.gov
In the atmosphere, this compound is expected to exist primarily in the vapor phase due to its estimated vapor pressure. nih.gov It can be degraded by reacting with photochemically produced hydroxyl radicals. nih.gov The estimated half-life for this atmospheric reaction is approximately 9.1 hours. nih.gov Particulate-phase this compound can be removed from the air through wet or dry deposition. nih.gov
Studies on other phthalate esters, such as diethyl phthalate (DEP) and dibutyl phthalate (DBP), have shown that photolysis can be a significant degradation pathway in aquatic environments. researchgate.netnih.gov The process can occur directly, where the phthalate molecule absorbs photons leading to its transformation, or indirectly, where a photosensitizer absorbs light and generates reactive species that then degrade the phthalate. nih.gov Dissolved organic matter in water can act as a photosensitizer. nih.gov The degradation rates of phthalates through photolysis can be influenced by factors like the presence of photosensitizers and the chemical structure of the phthalate itself. nih.govfrontiersin.org
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The hydrolytic stability of this compound is pH-dependent. nih.gov Phthalate esters, in general, are susceptible to hydrolysis, which breaks the ester bond to form a monoester and the corresponding alcohol. nih.govresearchgate.net This reaction is a critical first step in the degradation of many phthalates.
For this compound, the estimated hydrolysis half-lives are 1.3 years at a pH of 7 and 49 days at a pH of 8. nih.gov This indicates that hydrolysis is a slow process under neutral conditions but becomes more significant in alkaline environments. The structure of the phthalate ester, particularly the side chains, can influence the rate of hydrolysis. researchgate.net While abiotic hydrolysis of some phthalates like bis(2-ethylhexyl) phthalate (DEHP) is considered slow under most environmental conditions, it is a recognized degradation pathway. canada.caepa.gov
Biotic Degradation Mechanisms
Biotic degradation, or biodegradation, involves the breakdown of organic substances by living organisms, primarily microorganisms. This is a major pathway for the removal of phthalates from the environment. wikipedia.org
In aqueous environments, a diverse range of microorganisms can biodegrade this compound. The general proposed pathway for phthalate ester biodegradation begins with enzymatic ester hydrolysis, which results in the formation of the monoester and the corresponding alcohol. nih.gov This is followed by further enzymatic degradation of the monoester to phthalic acid and then to protocatechuate, which is ultimately broken down into simpler molecules like acetyl CoA and succinate. nih.gov
Studies have shown that various bacteria are capable of degrading phthalates. For instance, a study on bis(2-ethylhexyl) phthalate (DEHP) demonstrated that it can be biodegraded in water, with aerobic processes being more effective than anaerobic ones. canada.ca The efficiency of biodegradation can be influenced by factors such as temperature and the presence of acclimated microbial populations. researchgate.netmdpi.com
Table 1: Microbial Strains Involved in Phthalate Biodegradation
| Microorganism | Phthalate Degraded | Environment | Reference |
|---|---|---|---|
| Pseudomonas acidovorans 256-1 | This compound | Soil | nih.gov |
| Sphigomonas sp. DK4 | Various Phthalate Esters | River Sediment | researchgate.net |
| Corynebacterium sp. O18 | Various Phthalate Esters | Petrochemical Sludge | researchgate.net |
| Rhodococcus ruber YC-YT1 | Di-(2-ethylhexyl) phthalate (DEHP) | Marine Plastic Debris | mdpi.com |
| Enterobacter spp. YC-IL1 | Di-(2-ethylhexyl) phthalate (DEHP) | Polluted Soil | mdpi.com |
| Gordonia sp. strain 5F | Various Phthalate Esters | Plastic-polluted Soil | acs.org |
| Unclassified Comamonadaceae | Di-(2-ethylhexyl) phthalate (DEHP) | Agricultural Soil | iwaponline.com |
In sediments and soils, this compound is expected to have moderate mobility. nih.gov Biodegradation is a significant fate process in these environments. One study demonstrated that the soil microbe Pseudomonas acidovorans 256-1 could degrade this compound, with a half-life of 10 days at 30°C. nih.gov
The biodegradation of phthalates in soil and sediment is influenced by several factors, including the availability of the compound to microorganisms, soil type, temperature, and whether conditions are aerobic or anaerobic. canada.caresearchgate.net For example, the biodegradation of DEHP was found to be more significant in aerobic sediments compared to anaerobic ones. canada.ca The presence of organic matter, such as fulvic acid, can potentially increase the mobilization and reactivity of phthalates in soil. canada.ca The half-life of phthalates in soil can range from days to months, depending on these environmental conditions and the specific phthalate ester. canada.ca
The degradation of this compound, following the general pathway for phthalate esters, is expected to produce specific intermediate compounds. The initial step is the hydrolysis of one of the ester bonds to form mono-(2-butoxyethyl) phthalate and 2-butoxyethanol (B58217) . nih.govindustrialchemicals.gov.au
Further degradation of mono-(2-butoxyethyl) phthalate would lead to the formation of phthalic acid and another molecule of 2-butoxyethanol. nih.gov Phthalic acid is a common intermediate in the degradation of many phthalates and can be further metabolized by microorganisms. nih.govcanada.ca Studies on other phthalates like DEHP have identified mono-(2-ethylhexyl) phthalate (MEHP) and phthalic acid as major metabolites. inchem.orgwikipedia.orgresearchgate.net The alcohol component, in this case, 2-butoxyethanol, would also be further degraded.
Table 2: Key Degradation Products of Phthalate Esters
| Parent Compound | Degradation Product/Metabolite | Degradation Pathway | Reference |
|---|---|---|---|
| Bis(2-ethylhexyl) phthalate (DEHP) | Mono-(2-ethylhexyl) phthalate (MEHP) | Hydrolysis | inchem.orgwikipedia.org |
| Bis(2-ethylhexyl) phthalate (DEHP) | Phthalic Acid | Hydrolysis | canada.caresearchgate.net |
| Bis(2-ethylhexyl) phthalate (DEHP) | 2-Ethylhexanol | Hydrolysis | inchem.org |
| Dimethyl Phthalate (DMP) | Monomethyl Phthalate (MMP) | Biodegradation | researchgate.net |
| Dibutyl Phthalate (DBP) | Mono-butyl Phthalate | Photocatalysis | frontiersin.org |
Exposure Assessment Methodologies for Bis 2 Butoxyethyl Phthalate
Analytical Techniques for Environmental Matrices
Detecting bis(2-butoxyethyl) phthalate (B1215562) in environmental matrices such as water, soil, sediment, and air requires highly sensitive and selective analytical methods to overcome challenges posed by complex sample compositions and the ubiquitous nature of phthalate contamination. mdpi.com
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of semi-volatile compounds like bis(2-butoxyethyl) phthalate. gcms.czoregonstate.edu The method offers excellent separation efficiency and definitive identification based on the mass spectrum of the analyte. nih.gov In GC-MS analysis, the sample extract is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with a stationary phase in a capillary column. gcms.cz As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for identification. restek.com
GC-MS is frequently used for the analysis of phthalates in various environmental samples, including polymer materials, indoor air, and dust. revistapolimeros.org.brjst.go.jp The selection of the GC column's stationary phase is critical for resolving complex mixtures of phthalates. For instance, certain columns can resolve challenging co-eluting pairs, such as this compound and bis(2-ethylhexyl) phthalate. gcms.czrestek.com While GC-MS is often preferred for its definitive identification capabilities, background contamination remains a significant challenge due to the widespread presence of phthalates. waters.com
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column Type | Rtx-440, Rxi-35Sil MS, DB-1 | gcms.czjst.go.jprestek.com |
| Injector Mode | Splitless | jst.go.jp |
| Injector Temperature | 250-280°C | jst.go.jpepa.gov |
| Oven Program | Initial hold, ramped to final temperature (e.g., 80°C to 250°C) | jst.go.jp |
| Detector | Mass Spectrometer (Scan or Selected Ion Monitoring - SIM) | oregonstate.edu |
Gas Chromatography with an Electron Capture Detector (GC/ECD) is another established technique for analyzing phthalate esters. revistapolimeros.org.brepa.gov The ECD is highly sensitive to electrophilic compounds, which include phthalates. This method is outlined in procedures such as U.S. EPA Method 8061A for determining phthalate esters in aqueous and solid matrices like groundwater, soil, and sediment. epa.govepa.gov
The GC/ECD method involves extracting the sample with a suitable solvent, followed by cleanup and analysis on a gas chromatograph equipped with an ECD. epa.gov To ensure reliable identification, the analysis is often performed using a dual-column configuration for confirmation. restek.comepa.gov While highly sensitive, the ECD is less selective than a mass spectrometer, making it more susceptible to interferences from other co-eluting electronegative compounds, such as organochlorine pesticides and polychlorinated biphenyls (PCBs). cdc.gov Therefore, rigorous sample cleanup is often necessary. cdc.gov Studies comparing GC/ECD and GC-MS have shown that GC/ECD can achieve lower limits of detection (LOD) for some phthalates. revistapolimeros.org.brscielo.brresearchgate.net
| Technique | LOD Range (µg/mL) | Reference |
|---|---|---|
| GC/MS | 3.46 - 10.10 | scielo.brresearchgate.net |
| GC/ECD | 2.97 - 4.29 | scielo.brresearchgate.net |
Liquid chromatography-mass spectrometry (LC-MS), particularly when using tandem mass spectrometry (LC-MS/MS), has emerged as a powerful alternative for phthalate analysis. s4science.atsciex.com This technique separates compounds in the liquid phase before they are ionized and detected by the mass spectrometer. A significant advantage of LC-MS is that it often eliminates the need for derivatization, simplifying sample preparation. s4science.at
LC-MS/MS methods offer high sensitivity and selectivity, making them suitable for complex matrices and for analyzing a wide range of plasticizers simultaneously. s4science.atnih.gov The use of Multiple Reaction Monitoring (MRM) mode enhances selectivity and reduces matrix interferences. sciex.com LC-MS/MS has been successfully applied to determine phthalates in various samples, including food, beverages, and atmospheric particles. waters.comsciex.comepa.gov The technique's fast analysis times, often around 10 minutes per sample, make it efficient for high-throughput screening. s4science.atsciex.com
| Parameter | Condition | Reference |
|---|---|---|
| LC Column | Reversed-phase C18 | s4science.atsciex.com |
| Mobile Phase | Gradient of water/ammonium acetate (B1210297) and methanol (B129727) or acetonitrile | sciex.commdpi.com |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | sciex.comepa.gov |
| MS Mode | Multiple Reaction Monitoring (MRM) | sciex.com |
| Run Time | ~10 minutes | s4science.at |
A major challenge in analyzing this compound and other phthalates is their ubiquitous presence in the laboratory environment, which can lead to sample contamination and artificially high results. mdpi.comcore.ac.uk Phthalates can be found in solvents, reagents, pipette tips, plastic containers, and even laboratory dust. mdpi.comresearchgate.net Therefore, stringent contamination control measures are essential for accurate analysis, especially at low concentrations. cdc.gov
Key contamination control strategies include:
Use of Glassware: Exclusively using meticulously cleaned glassware for all sample preparation and storage steps helps avoid contamination from plastic labware. s4science.atsciex.com Glassware should be rinsed with high-purity, phthalate-free solvents before use. researchgate.net
Solvent Purity: Using high-purity or redistilled solvents is crucial, as solvents can be a significant source of phthalate contamination. researchgate.net Running laboratory reagent blanks is a standard procedure to verify the purity of all materials used. epa.gov
Minimizing Plastic Contact: Avoiding all soft PVC materials, such as vinyl gloves and tubing, in the laboratory is recommended. researchgate.net
Procedural Blanks: Analyzing procedural blanks alongside samples is necessary to monitor for and quantify any background contamination introduced during the entire analytical process. epa.gov
Sample Storage: Whenever possible, samples should be stored in their original packaging to prevent contamination from external sources like sampling containers or aluminum foil. core.ac.ukeuropa.eu
Common sample preparation techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). core.ac.uk However, SPE cartridges can sometimes be a source of phthalate contamination. sciex.com Simpler extraction procedures, such as a "dilute and shoot" approach for liquid samples, can minimize handling and potential contamination. waters.com
Human Exposure Assessment Frameworks
Assessing human exposure to this compound involves measuring the compound or its breakdown products in biological samples. This approach, known as human biomonitoring, provides an integrated measure of exposure from all sources, including ingestion, inhalation, and dermal contact. nih.govnih.gov
Phthalate diesters like this compound are rapidly metabolized in the body. nih.gov They are first hydrolyzed to their corresponding monoester metabolites, which can then undergo further oxidative metabolism. mdpi.comiiab.me These metabolites are subsequently excreted, primarily in urine, often as glucuronide conjugates. nih.govcdc.gov Due to their short half-life in the body (typically less than 24 hours), measuring these urinary metabolites is the preferred and most reliable method for assessing recent human exposure to phthalates. nih.gov
Urine is the most common biological fluid used for phthalate biomonitoring because it is non-invasive to collect and metabolite concentrations are generally higher than in other matrices like blood or breast milk. nih.gov Analytical methods, predominantly LC-MS/MS, are used to measure a panel of phthalate metabolites in urine samples. uq.edu.au Large-scale biomonitoring programs, such as the U.S. National Health and Nutrition Examination Survey (NHANES), regularly measure phthalate metabolites in the general population, providing valuable data on exposure trends. epa.govepa.gov The widespread detection of phthalate metabolites in these surveys indicates that human exposure is continuous and extensive. epa.gov
| Parent Phthalate Diester | Primary Monoester Metabolite | Oxidative Metabolites | Reference |
|---|---|---|---|
| Di-2-ethylhexyl phthalate (DEHP) | mono-2-ethylhexyl phthalate (MEHP) | mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP), mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) | epa.gov |
| Dibutyl phthalate (DBP) | mono-n-butyl phthalate (MBP) | - | epa.gov |
| Butyl benzyl (B1604629) phthalate (BBzP) | mono-benzyl phthalate (MBzP) | - | epa.gov |
| Diethyl phthalate (DEP) | mono-ethyl phthalate (MEP) | - | nih.gov |
Assessment of Exposure Through Dietary Intake
Diet is considered a primary route of exposure to many phthalates, including this compound. mdpi.com The assessment of dietary intake involves analyzing the concentration of the compound in various food products and estimating consumption patterns.
Research Findings on Phthalate Migration into Food:
Phthalates can migrate into food from plastic materials used in processing, packaging, and storage. mdpi.comnih.govvetdergikafkas.org Factors influencing the rate of migration include the fat content of the food, temperature, and duration of contact. nih.govacs.org High-fat foods such as oils, dairy products, and meats are particularly susceptible to phthalate contamination due to the lipophilic nature of these compounds. vetdergikafkas.orgacs.org
A study on dairy products demonstrated that levels of Di(2-ethylhexyl) phthalate (DEHP), a related phthalate, increased with prolonged storage in plastic packaging. vetdergikafkas.org For instance, the DEHP concentration in white cheese in plastic packaging rose from 244 µg/kg on the first day to 420 µg/kg in the ninth month. vetdergikafkas.org
Analytical Methods for Detection:
The determination of this compound in food matrices requires sensitive analytical techniques. The most common methods involve extraction of the compound from the food sample followed by chromatographic analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a major technique for measuring phthalates, providing both separation and identification of the compounds. europa.eu
High-Performance Liquid Chromatography (HPLC): HPLC is another widely used technique for the analysis of phthalates in food samples. researchgate.netalfachemic.com
To ensure accuracy, analytical procedures often incorporate the use of isotope-labeled internal standards and require careful consideration of potential background contamination from laboratory equipment. toxicfreefood.org
Table 1: Analytical Techniques for Phthalate Detection in Food
| Technique | Description | Common Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates and identifies volatile and semi-volatile compounds. | Widely used for the quantitative analysis of various phthalates in diverse food matrices. europa.eu |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their interaction with a stationary phase. | Effective for analyzing less volatile phthalates and can be coupled with mass spectrometry (LC-MS) for enhanced sensitivity. researchgate.netalfachemic.com |
| Enzyme-Linked Immunosorbent Assay (ELISA) | An immunological method that can be used for rapid screening of specific phthalates. alfachemic.com | Used for detecting specific phthalates like dibutyl phthalate (DBP) in liquid samples. alfachemic.com |
Occupational Exposure Evaluation
Workplace exposure to this compound can occur through inhalation of aerosols and dermal contact in environments where it is produced or used as a plasticizer for materials like polyvinyl chloride (PVC) and other resins. nih.gov
Monitoring and Assessment Methods:
Evaluating occupational exposure involves monitoring the workplace environment and assessing the biological uptake of the compound by workers.
Air Sampling: This method measures the concentration of the substance in the workplace air to assess inhalation exposure.
Biomonitoring: This involves the analysis of urine or blood samples from workers to measure the levels of phthalate metabolites. This provides a more direct measure of internal exposure. nih.gov
A pilot biomonitoring study in various industries found that urinary metabolite concentrations of certain phthalates were significantly higher in workers compared to the general population, indicating occupational exposure. nih.gov For example, workers in PVC film manufacturing and rubber boot manufacturing showed elevated levels of DEHP metabolites. nih.gov
Table 2: Industries with Potential Occupational Exposure to Phthalates
| Industry | Potential Exposure Source |
| Plastics Manufacturing (e.g., PVC) | Use as a plasticizer. nih.govnih.gov |
| Rubber Production | Use as a softener and processing aid. haz-map.com |
| Adhesives and Coatings | Component in formulations. thegoodscentscompany.com |
| Printing Inks | Use as a solvent or plasticizer. |
Exposure Pathways from Consumer Products
The general population may be exposed to this compound through the use of various consumer products that contain this compound. nih.gov Phthalates are used in a wide range of products to enhance flexibility and durability.
Common Exposure Routes:
Dermal Absorption: Direct contact with products containing phthalates can lead to absorption through the skin. A study on phthalates in skin wipes found di(2-n-butoxyethyl) phthalate (DBEP) to be a significant contributor on the hands, calves, and insteps. researchgate.net
Ingestion: While primarily a dietary concern, ingestion can also occur from hand-to-mouth contact after handling products containing phthalates.
Inhalation: Volatilization of phthalates from consumer products can contribute to indoor air concentrations, leading to inhalation exposure.
Products Containing Phthalates:
Phthalates can be found in a variety of consumer goods, although the specific presence of this compound may vary. safecosmetics.orgtamu.edu
Personal Care Products: Some phthalates are used in cosmetics, lotions, and hair care products. safecosmetics.orgnih.gov
Plastics and Vinyl Products: Used as plasticizers in items like flooring, wall coverings, and some packaging materials.
Adhesives and Sealants: Can be a component in these materials.
A study of cosmetic and personal care products detected several phthalates, with diethyl phthalate (DEP) being the most frequently found. nih.gov
Ecological Exposure Assessment Models
Ecological exposure assessment models are used to predict the environmental fate and concentrations of chemicals like this compound. These models are essential for estimating potential risks to ecosystems.
Modeling Environmental Concentrations
Environmental fate models use the physical and chemical properties of a substance, along with environmental parameters, to predict its distribution and concentration in different environmental compartments such as air, water, soil, and sediment. cdc.govup.pt
Key Processes in Environmental Fate Modeling:
Transport: The movement of the chemical within and between environmental media. cdc.gov
Transformation: The chemical, physical, or biological alteration of the substance. cdc.gov
Partitioning: The distribution of the chemical between different phases (e.g., water and sediment).
For this compound, its estimated vapor pressure suggests it will exist solely as a vapor in the atmosphere if released to air. In the atmosphere, it is expected to be degraded by reaction with photochemically-produced hydroxyl radicals. nih.gov
Types of Environmental Fate Models:
Multimedia Compartmental Models (MCMs): These models divide the environment into well-mixed compartments (e.g., air, water, soil) and predict the chemical's distribution based on mass balance equations. mdpi.com
Spatial River/Watershed Models (SRWMs): These are more detailed models that consider the specific hydrology and characteristics of a river or watershed to predict concentrations in aquatic systems. mdpi.com
Predictive Tools for Exposure Estimation
In addition to environmental fate models, various predictive tools are used to estimate human exposure to chemicals. These tools can integrate data on chemical properties, product use, and human behavior to model potential exposure levels.
Examples of Predictive Exposure Tools:
Stochastic Human Exposure and Dose Simulation (SHEDS) Model: A model that can estimate exposure through various pathways, including dietary, residential, and consumer product use. nih.gov
ExpoCast: A high-throughput exposure prediction tool that uses available data to estimate chemical exposures for a large number of chemicals. nih.gov
A case study comparing different exposure prediction tools for other phthalates, like DEHP and DnBP, highlighted the strengths and weaknesses of each approach. nih.gov For instance, reverse dosimetry using physiologically based pharmacokinetic (PBPK) models can estimate daily intake based on biomonitoring data. nih.gov
These predictive tools are valuable for prioritizing chemicals for further assessment and for understanding potential exposure scenarios in the absence of extensive monitoring data.
Metabolism and Biotransformation of Bis 2 Butoxyethyl Phthalate in Biological Systems
Mammalian Metabolic Pathways
In mammals, Bis(2-butoxyethyl) phthalate (B1215562) undergoes a series of metabolic transformations primarily in the liver and intestines. The metabolic fate of BBEP is crucial in determining its toxicokinetics and potential for systemic effects.
Ester Hydrolysis and Monoester Formation
The initial and most significant step in the metabolism of Bis(2-butoxyethyl) phthalate is the hydrolysis of one of its two ester linkages. This reaction is catalyzed by non-specific esterases, particularly carboxylesterases, which are abundant in the liver, intestines, and blood plasma. The hydrolysis of BBEP results in the formation of mono(2-butoxyethyl) phthalate (MBEP) and the release of a 2-butoxyethanol (B58217) molecule. researchgate.net This conversion is a rapid process and is considered a detoxification step as the parent diester is generally more lipophilic and has a greater potential for bioaccumulation. The formation of the monoester is a prerequisite for subsequent metabolic transformations.
Oxidative Metabolite Generation
Following the formation of mono(2-butoxyethyl) phthalate, further metabolism can occur through oxidation of the remaining butoxyethyl side chain. While specific oxidative metabolites of BBEP are not extensively documented in the readily available scientific literature, the metabolic pathways of other well-studied phthalates, such as di(2-ethylhexyl) phthalate (DEHP), provide a strong indication of the likely transformations. researchgate.net These oxidative reactions are typically mediated by cytochrome P450 (CYP) enzymes in the liver. The alkyl side chain of MBEP can undergo hydroxylation at various positions, followed by further oxidation to form carboxylic acid derivatives. These oxidative processes result in more polar and water-soluble metabolites, which can be more readily excreted. For instance, studies on other phthalates have identified metabolites with hydroxylated and carboxylated side chains in urine. nih.gov
Glucuronidation and Excretion Pathways
The primary route for the elimination of phthalate monoesters and their oxidative metabolites is through conjugation with glucuronic acid, a process known as glucuronidation. proquest.comproquest.com This is a Phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs), which are mainly located in the liver. proquest.comproquest.com Glucuronidation significantly increases the water solubility of the metabolites, facilitating their excretion in the urine. The resulting glucuronide conjugates of mono(2-butoxyethyl) phthalate and its oxidative metabolites are then transported out of the hepatocytes into the bloodstream and subsequently filtered by the kidneys for urinary elimination. proquest.comproquest.com A smaller portion of metabolites may also be excreted in the feces via biliary excretion.
In Vitro Metabolic Studies Using Cellular and Subcellular Fractions
In vitro metabolic studies are essential tools for elucidating the metabolic pathways of xenobiotics like this compound under controlled laboratory conditions. These studies often utilize cellular and subcellular fractions, such as liver microsomes and hepatocytes, which contain the key enzymes responsible for biotransformation.
Liver microsomes, which are vesicles of the endoplasmic reticulum, are a rich source of Phase I enzymes, particularly cytochrome P450s, and Phase II enzymes like UGTs. dls.com Incubating BBEP with liver microsomes in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions and UDPGA for UGT-mediated reactions) allows for the identification of primary metabolites. For instance, studies with other phthalates have successfully used liver microsomes to demonstrate the formation of monoesters and their subsequent glucuronidation. nih.govnih.gov Similar methodologies can be applied to BBEP to identify its specific metabolites and to determine the kinetics of these enzymatic reactions. While specific studies on BBEP using these systems are not widely reported, research on structurally similar compounds like bis(2-methoxyethyl) ether has demonstrated the utility of rat and human liver microsomes in identifying cleavage products and the P450 isozymes involved. nih.govcdc.gov
The table below summarizes typical findings from in vitro metabolism studies of phthalates, which can be extrapolated to this compound.
| In Vitro System | Key Enzymes Present | Expected Metabolic Reaction for BBEP | Resulting Metabolites |
| Liver Microsomes | Cytochrome P450s, UGTs | Ester hydrolysis, Oxidation, Glucuronidation | Mono(2-butoxyethyl) phthalate (MBEP), Oxidized MBEP, MBEP-glucuronide |
| Hepatocytes | Full complement of Phase I and II enzymes | Ester hydrolysis, Oxidation, Glucuronidation | Mono(2-butoxyethyl) phthalate (MBEP), Oxidized MBEP, MBEP-glucuronide |
| Intestinal Fractions | Esterases, UGTs | Ester hydrolysis, Glucuronidation | Mono(2-butoxyethyl) phthalate (MBEP), MBEP-glucuronide |
In Vivo Metabolic Profiling in Experimental Models
In vivo studies using experimental animal models, such as rats, are crucial for understanding the complete metabolic profile of a compound as it occurs in a whole organism. These studies involve administering the compound to the animals and then analyzing biological samples like urine, feces, and blood to identify and quantify the parent compound and its metabolites.
While comprehensive metabolic profiling studies specifically for this compound are limited in the public domain, several toxicological studies in rats have provided insights into its absorption and systemic effects, which are dependent on its metabolism. For example, studies in male Sprague-Dawley rats have investigated the effects of BBEP on puberty and adrenocortical function. besjournal.comnih.gov In these studies, rats were administered BBEP by gavage, and various physiological and biochemical endpoints were measured. Although the primary focus was not on metabolite identification, the observed systemic effects confirm that BBEP is absorbed and metabolized, leading to the circulation of its metabolites. The findings from these studies, such as alterations in hormone levels and gene expression related to steroidogenesis, are likely mediated by the parent compound and/or its metabolites. besjournal.comnih.gov
The table below presents findings from a representative in vivo study on this compound in rats.
| Study Type | Animal Model | Key Findings Related to Metabolism | Reference |
| Puberty Onset Study | Male Sprague-Dawley Rats | Systemic effects observed, indicating absorption and metabolism of BBEP. | besjournal.com |
| Adrenocortical Function Study | Male Sprague-Dawley Rats | Alterations in steroidogenesis-related gene expression, suggesting interaction of BBEP or its metabolites with biological pathways. | nih.gov |
Comparative Metabolism Across Species
The metabolism of phthalates can vary significantly between different species, which can have important implications for the extrapolation of toxicity data from animal models to humans. nih.govnih.gov These species differences can be both quantitative and qualitative, affecting the rate of metabolism and the types of metabolites formed.
Key factors contributing to interspecies variation in phthalate metabolism include differences in the activity and expression of metabolic enzymes such as carboxylesterases, CYPs, and UGTs. nih.gov For example, the rate of hydrolysis of the parent diester to the monoester can differ substantially between species like rats, mice, and hamsters. nih.gov A study on di(2-ethylhexyl) phthalate (DEHP) found that lipase (B570770) activity, responsible for the formation of the monoester, varied by up to 357-fold among mice, rats, and marmosets. nih.gov
The table below summarizes known species differences in the metabolism of a representative phthalate, which underscores the potential for similar variations with this compound.
| Species | Key Metabolic Differences (for other phthalates) | Potential Implication for BBEP Metabolism | Reference |
| Rat | High rate of intestinal monoester formation. | May efficiently hydrolyze BBEP to MBEP in the gut. | nih.gov |
| Hamster | Slower rate of intestinal monoester formation compared to rats. | May have a different toxicokinetic profile for BBEP compared to rats. | nih.gov |
| Mouse | Highest hepatic UGT activity for monoesters compared to rats and marmosets. | May exhibit rapid glucuronidation and excretion of MBEP. | nih.gov |
| Marmoset | Lower lipase and UGT activity compared to rodents. | May have slower overall metabolism and clearance of BBEP. | nih.gov |
Toxicological Investigations of Bis 2 Butoxyethyl Phthalate
Mechanistic Studies of Toxicity
Recent toxicological research has focused on elucidating the specific molecular mechanisms through which bis(2-butoxyethyl) phthalate (B1215562) (BBOP) exerts its toxic effects. Studies have increasingly pointed towards its role as an endocrine disruptor and an inducer of cellular stress, leading to a cascade of adverse cellular events.
Endocrine Disrupting Potentials and Receptor Interactions
Bis(2-butoxyethyl) phthalate has been identified as an endocrine-disrupting chemical that can interfere with the normal functioning of the adrenal glands and the biosynthesis of steroid hormones. nih.gov This disruption occurs through the modulation of key receptors and signaling pathways involved in steroidogenesis.
In vivo studies have demonstrated that exposure to BBOP can significantly impact adrenal gland function. In male Sprague-Dawley rats exposed to BBOP during puberty, a notable reduction in serum corticosterone (B1669441) and aldosterone (B195564) levels was observed. nih.govoup.com Interestingly, this occurred without affecting the levels of adrenocorticotropic hormone (ACTH), suggesting a direct effect on the adrenal cortex rather than the pituitary gland. nih.gov Despite these hormonal changes, BBOP did not appear to alter the weight of the adrenal glands or the thickness of the adrenal cortex. nih.gov
Table 1: Effects of this compound on Adrenal Hormones in Male Rats
| Hormone | Effect |
| Corticosterone | Significantly reduced serum levels. nih.govoup.com |
| Aldosterone | Lowered serum levels. nih.govoup.com |
| Adrenocorticotropic Hormone (ACTH) | No significant effect on serum levels. nih.gov |
The modulation of adrenal gland function by BBOP is linked to the downregulation of critical genes and proteins integral to the steroidogenic pathway. nih.govoup.com Research has shown that BBOP exposure leads to a significant decrease in the expression of several key steroidogenesis-related genes. nih.gov This includes genes responsible for cholesterol transport into the mitochondria (Scarb1, Star) and those encoding enzymes crucial for steroid hormone synthesis (Cyp11a1, Cyp21, Cyp11b1, Cyp11b2). nih.gov Furthermore, the expression of nuclear receptors that regulate these genes, such as Nr5a1, Nr4a1, and Nr4a2, was also found to be downregulated. nih.gov
Table 2: Downregulation of Steroidogenesis-Related Gene Expression by this compound
| Gene | Function |
| Scarb1 | Cholesterol uptake |
| Star | Cholesterol transport |
| Cyp11a1 | Cholesterol to pregnenolone (B344588) conversion |
| Cyp21 | Progesterone to 11-deoxycorticosterone conversion |
| Cyp11b1 | 11-deoxycorticosterone to corticosterone conversion |
| Cyp11b2 | Corticosterone to aldosterone conversion |
| Nr5a1 | Regulation of steroidogenic genes |
| Nr4a1 | Regulation of steroidogenic genes |
| Nr4a2 | Regulation of steroidogenic genes |
Cellular Stress Responses
In addition to its endocrine-disrupting effects, this compound has been shown to induce cellular stress, primarily through the generation of reactive oxygen species (ROS) and the subsequent initiation of apoptosis. nih.govbesjournal.com
In vitro studies using H295R human adrenocortical carcinoma cells have demonstrated that BBOP can significantly induce the production of ROS. nih.gov This increase in oxidative stress is believed to be a key mechanism contributing to the disruption of steroid biosynthesis. nih.gov The production of ROS can lead to cellular damage and interfere with normal cellular signaling pathways. Furthermore, exposure to BBOP has been associated with the downregulation of antioxidant enzymes such as Sod1, Sod2, Gpx1, and Cat, which would typically mitigate oxidative stress. nih.gov
The increased cellular stress caused by BBOP-induced ROS production can ultimately lead to programmed cell death, or apoptosis. nih.gov Studies have shown a significant increase in the rate of apoptosis in H295R cells following treatment with BBOP. nih.gov In other cellular models, such as Leydig cells, BBOP has also been shown to induce apoptosis, further highlighting its cytotoxic potential. besjournal.com This induction of apoptosis is often accompanied by an upregulation of pro-apoptotic genes like Bax and a downregulation of anti-apoptotic genes like Bcl2. besjournal.com
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation Relevance
The toxicological effects of certain phthalate esters are mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation. nih.govsemanticscholar.org Phthalates like di(2-ethylhexyl)phthalate (DEHP) are metabolized into active monoesters, such as mono-(2-ethylhexyl)phthalate (MEHP), which can activate PPARα. semanticscholar.orgnih.gov This activation is a key mechanism in the hepatocarcinogenesis observed in rodents exposed to DEHP. semanticscholar.orgnih.gov
Research into other phthalate monoesters, such as monobenzyl phthalate (MBzP) and mono-sec-butyl phthalate (MBuP), has demonstrated their capability to activate both mouse and human PPARα. nih.gov In cellular models, these monoesters have been shown to increase the expression of PPARα target genes, such as those involved in fatty acid β-oxidation. oup.com For instance, treatment of rat liver cells with MBzP resulted in a 4-fold increase in acyl-CoA oxidase (ACOX) protein. oup.com While the specific activation of PPARα by the monoester metabolite of this compound has not been detailed in available research, the findings for other phthalate monoesters suggest a potential mechanism of action that warrants further investigation. nih.govpsu.edu Studies have shown that the potency of PPARα activation varies between different phthalate monoesters and can also differ between species, with rodent PPARα often showing greater sensitivity than human PPARα. nih.gov
Systemic Toxicity Profiles
Reproductive System Effects
Exposure to this compound (BBOP) has been shown to adversely affect the male reproductive system, particularly during developmental stages such as puberty. oup.com Studies in male rats have demonstrated that exposure to BBOP during puberty can delay its onset by inhibiting the development of Leydig cells, which are crucial for testosterone (B1683101) production. oup.com
Key findings from these investigations include:
Hormonal Imbalance: BBOP exposure has been linked to a significant decrease in serum levels of testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH). oup.com
Inhibition of Steroidogenesis: The compound down-regulates the expression of genes and proteins essential for the synthesis of steroid hormones in the testes. oup.com This includes key enzymes and regulatory proteins involved in the testosterone biosynthesis pathway.
Oxidative Stress and Apoptosis: BBOP treatment has been observed to increase oxidative stress in the testes, as indicated by a rise in malondialdehyde content and a decrease in the expression of antioxidant enzymes like superoxide (B77818) dismutase (SOD). oup.com Furthermore, it has been shown to induce apoptosis, or programmed cell death, in Leydig cells. oup.com
Fetal Development: In utero exposure to BBOP can disrupt the development of fetal Leydig cells in rats. mdpi.com This includes inducing abnormal aggregation of these cells and reducing the anogenital distance in male fetuses, a common indicator of altered androgen action. mdpi.com High levels of in utero exposure also led to a reduction in the body weight of male offspring. mdpi.com
The following table summarizes the effects of BBOP on key reproductive parameters in male rats during puberty.
| Parameter | Observation |
| Serum Testosterone | Significantly decreased |
| Serum Luteinizing Hormone (LH) | Significantly decreased |
| Serum Follicle-Stimulating Hormone (FSH) | Significantly decreased |
| Leydig Cell Number | Decreased |
| Testicular Malondialdehyde | Significantly increased |
| Testicular Antioxidant Enzymes (Sod1, Sod2) | Markedly down-regulated |
| Steroidogenic Gene Expression (e.g., Cyp11a1, Insl3) | Down-regulated |
This table is based on data from a study on male Sprague-Dawley rats exposed to BBOP during puberty. oup.com
While the reproductive toxicity of various phthalates in females has been a subject of research, there is a notable lack of studies specifically investigating the effects of this compound on the female reproductive system. oup.com Research on other phthalates, such as di-(2-ethylhexyl) phthalate (DEHP) and di-n-butyl phthalate (DBP), has indicated potential adverse effects, including hormonal imbalances and ovarian dysfunction. mdpi.comcbs8.com However, it is crucial to note that these findings cannot be directly extrapolated to this compound, as different phthalates exhibit varying toxicological profiles. cbs8.com One study has explicitly mentioned that no epidemiological or animal studies have examined the effects of BBOP on the development of female puberty. oup.com Therefore, the impact of this compound on the female reproductive tract remains an area requiring investigation.
Developmental and Neurodevelopmental Toxicity
The developmental toxicity of this compound has been primarily investigated in the context of in utero exposure. Studies on pregnant rats exposed to BBOP revealed significant adverse effects on the development of male offspring. mdpi.com Exposure during gestation was found to disrupt the normal development of fetal Leydig cells, leading to their abnormal aggregation in the testes. mdpi.com Furthermore, significant reductions in the anogenital distance and body weight of male fetuses were observed. mdpi.com
Regarding neurodevelopmental toxicity, there is a lack of specific research on this compound. However, a growing body of evidence from human epidemiological studies suggests that prenatal exposure to other phthalates, including DEHP, DBP, and butyl benzyl (B1604629) phthalate (BBzP), is associated with adverse neurodevelopmental outcomes in children. aphapublications.orgmdpi.com These outcomes include impacts on cognitive and psychomotor development, as well as an increase in behaviors associated with attention-deficit/hyperactivity disorder (ADHD). mdpi.comaphapublications.org Animal studies have also indicated that prenatal phthalate exposure may lead to altered expression of estrogen receptors in the brain and potentially inhibit neurogenesis. mdpi.com It is important to emphasize that these findings relate to other phthalate compounds, and specific neurodevelopmental studies on this compound are needed.
Hepatic and Renal System Effects
There is limited specific information available from the conducted searches regarding the direct hepatic and renal system effects of this compound. The toxicological profiles of other phthalate esters have shown potential for liver and kidney effects. For instance, studies on compounds like di-n-butyl phthalate (DBP) have reported lesions in the liver, such as hepatocyte cytoplasmic alteration, in animal models. nih.gov Similarly, associations between exposure to various phthalates and markers of kidney function have been explored in human studies, suggesting that these compounds could potentially influence renal health. plos.org However, without direct studies on this compound, it is not possible to conclude its specific effects on the hepatic and renal systems.
Immune System Modulation
The direct effects of this compound on the immune system have not been extensively studied. However, research on other phthalates suggests that this class of compounds can modulate immune responses. Phthalates are suspected of influencing the immune system, and in vitro studies have shown that they can affect cytokine secretion from human peripheral blood mononuclear cells nih.gov. For instance, some phthalates have been shown to enhance the secretion of interleukin (IL)-6, IL-10, and the chemokine CXCL8 by monocytes/macrophages, while impairing the secretion of tumor necrosis factor (TNF)-α researchgate.net. In T cells, certain phthalates have been observed to impair the secretion of IL-2, IL-4, TNF-α, and interferon-γ researchgate.net.
Studies on Di(2-ethylhexyl) phthalate (DEHP), a structurally related phthalate, have indicated that it can alter the inflammatory functions of peritoneal macrophages, leading to suppressed TNF-α and IL-1β gene expression, while upregulating IL-6 gene expression frontiersin.org. This suggests that exposure to certain phthalates could contribute to dysregulated immune responses frontiersin.org. Phthalates are considered endocrine-disrupting chemicals (EDCs), and there is growing concern that such chemicals may lead to adverse reproductive and developmental effects by altering endocrine function or through other biological mechanisms, which could include interactions with the immune system nih.gov.
Genotoxicity and Mutagenicity Assessments
There is limited specific information available regarding the genotoxicity and mutagenicity of this compound. Historically, phthalates were often classified as non-genotoxic carcinogens. However, a growing body of evidence suggests that some phthalates may possess genotoxic properties. Various in vivo and in vitro tests, such as the chromosomal aberration test, Ames test, micronucleus test, and Comet assay, have been used to determine the genotoxic potential of different phthalate esters.
Carcinogenicity Studies and Modes of Action
Specific carcinogenicity studies on this compound are not extensively documented in publicly available literature. However, the carcinogenic potential of other phthalates, notably Di(2-ethylhexyl) phthalate (DEHP), has been investigated. DEHP has been classified as a probable human carcinogen by some regulatory agencies based on findings of liver tumors in rodents nih.govfrontiersin.org.
The proposed mode of action for the carcinogenicity of phthalates like DEHP is often considered to be non-genotoxic and related to peroxisome proliferation in rodents, a mechanism that is debated in terms of its relevance to humans nih.gov. Other proposed mechanisms include the induction of oxidative stress through the production of reactive oxygen species (ROS), which can lead to cellular damage and contribute to cancer development. Some research also points to the potential of certain phthalates to promote the progression of hormone-related cancers nih.gov. For instance, some studies have investigated links between phthalate exposure and cancers of the breast, thyroid, ovaries, and prostate nih.govbcpp.org. Without specific studies on this compound, its carcinogenic potential remains uncharacterized.
In Vitro Toxicological Models and High-Throughput Screening
In vitro studies have provided insights into the potential toxicological effects of this compound at the cellular level. Research using rat Leydig cells demonstrated that this compound can induce the production of reactive oxygen species (ROS) and apoptosis besjournal.com. Another study utilizing the H295R human adrenocortical carcinoma cell line also found that this compound induced ROS production and increased the rate of apoptosis researchgate.net.
| Cell Line/Model | Endpoint Measured | Key Findings | Reference |
|---|---|---|---|
| Rat Leydig Cells | Reactive Oxygen Species (ROS) Production | Significantly induced ROS production. | besjournal.com |
| Rat Leydig Cells | Apoptosis | Induced apoptosis. | besjournal.com |
| H295R Cells | Reactive Oxygen Species (ROS) Production | Significantly induced the production of ROS. | researchgate.net |
| H295R Cells | Apoptosis | Significantly increased the apoptosis rate. | researchgate.net |
In Vivo Toxicological Studies in Animal Models
In vivo studies using animal models have provided significant data on the toxicological effects of this compound, particularly on the reproductive and endocrine systems. Studies in male Sprague-Dawley rats have shown that exposure to this compound can delay the onset of puberty by affecting Leydig cell development besjournal.combesjournal.com. In utero exposure in rats has also been shown to disrupt fetal Leydig cell development nih.gov.
Key findings from these in vivo studies include decreased serum testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) levels besjournal.com. Furthermore, this compound exposure has been linked to increased oxidative stress in the testes, as evidenced by increased malondialdehyde content and decreased levels of antioxidant enzymes such as superoxide dismutase 1 and 2 (SOD1 and SOD2) besjournal.com. At the molecular level, this compound has been shown to down-regulate the expression of genes involved in steroidogenesis besjournal.comresearchgate.net.
| Study Focus | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Puberty Onset and Leydig Cell Development | Male Sprague-Dawley Rats | Delayed puberty onset; decreased serum testosterone, LH, and FSH; increased oxidative stress and apoptosis in Leydig cells. | besjournal.combesjournal.com |
| Fetal Leydig Cell Development | Sprague-Dawley Rats (in utero exposure) | Disrupted fetal Leydig cell development; reduced serum testosterone in male fetuses. | nih.gov |
| Adrenocortical Function | Male Sprague-Dawley Rats | Reduced serum corticosterone and aldosterone levels; down-regulated expression of steroidogenesis-related genes in the adrenal cortex. | researchgate.net |
Epidemiological Investigations and Human Health Outcomes
Currently, there is a lack of epidemiological studies specifically investigating the human health outcomes associated with exposure to this compound. The majority of human health research has focused on phthalates as a broad class of chemicals or on more commonly used phthalates like DEHP and DBP nih.gov.
Epidemiological studies have suggested associations between exposure to various phthalates and a range of adverse health effects, including reproductive and developmental issues, metabolic diseases such as obesity and type 2 diabetes, and allergic diseases like asthma nih.govnih.gov. Human exposure to phthalates is widespread, occurring through ingestion of contaminated food and beverages, inhalation of indoor air, and dermal contact with personal care products besjournal.com. Given the ubiquitous nature of phthalates in consumer products, understanding the specific health risks posed by individual phthalate esters, including this compound, is an important area for future research.
Ecotoxicological Assessments of Bis 2 Butoxyethyl Phthalate
Acute and Chronic Toxicity to Aquatic Organisms
Limited research has been conducted on the effects of Bis(2-butoxyethyl) phthalate (B1215562) on aquatic microorganisms. One study investigated the inhibitory effect of various phthalic acid esters on the protozoan Tetrahymena pyriformis. In this study, Bis(2-butoxyethyl) phthalate was found to be moderately toxic to this microorganism nih.gov. However, the study did not provide quantitative data such as the EC50 (Effective Concentration to cause a 50% effect). There is a notable lack of data regarding the impact of this compound on other important aquatic microorganisms, such as microalgae and complex microbial consortia, which form the base of many aquatic food webs.
Table 7.1: Effects of this compound on Aquatic Microorganisms
| Organism | Endpoint | Result | Reference |
| Tetrahymena pyriformis (Protozoan) | Cytostatic toxicity | Moderately toxic | nih.gov |
There is a significant gap in the scientific literature regarding the acute and chronic toxicity of this compound to aquatic invertebrates. Standardized toxicity tests on key indicator species such as crustaceans (e.g., Daphnia magna) and mollusks have not been reported in the available scientific literature. Consequently, crucial toxicity metrics like the LC50 (Lethal Concentration to kill 50% of a test population) and chronic toxicity endpoints are unknown for this specific phthalate.
Similar to the data for invertebrates, there is a lack of specific studies on the acute and chronic toxicity of this compound to fish species. Standardized tests to determine the LC50 and long-term effects on survival, growth, and development of various fish species have not been published. This absence of data prevents a thorough assessment of the potential risks this compound poses to fish populations in aquatic environments.
Terrestrial Ecotoxicity Studies
Information on the ecotoxicity of this compound to terrestrial organisms is not available in the reviewed scientific literature. Based on its estimated octanol-water partition coefficient (Koc), it is predicted to have moderate mobility in soil nih.gov. However, no studies were found that investigated its direct toxic effects on soil-dwelling organisms such as earthworms, springtails, or other soil microorganisms. Therefore, its potential to adversely affect the terrestrial environment remains uncharacterized.
Environmental Quality Criteria Derivation
Environmental Quality Criteria (EQC) are numerical limits on the concentration of a chemical in an environmental compartment (e.g., water, sediment, soil) intended to protect aquatic life, wildlife, and human health. The derivation of these criteria for a substance like this compound is a systematic process based on comprehensive ecotoxicological data.
Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) establish these criteria through a well-defined framework. The process for phthalate esters generally involves the following steps:
Data Collection: A thorough review of all available scientific literature on the toxicity of the chemical to a wide range of organisms is conducted. This includes data on acute (short-term) and chronic (long-term) toxicity to species from different trophic levels, such as algae, invertebrates, and fish.
Toxicity Endpoint Selection: For the protection of aquatic life, data from studies on the most sensitive species are given primary consideration. Key endpoints include the Lowest Observed Effect Concentration (LOEC) and the No Observed Effect Concentration (NOEC) from chronic studies, and the LC50 (lethal concentration for 50% of a population) from acute studies.
Criterion Calculation:
Aquatic Life Criteria: An Ambient Water Quality Criterion (AWQC) for the protection of aquatic life is derived by applying assessment factors to the toxicity data. The magnitude of these factors depends on the quantity and quality of the available data. A larger and more robust dataset allows for a smaller, less conservative assessment factor. The criterion is typically set at a level intended to protect 95% of species.
Human Health Criteria: Criteria are also derived to protect human health from exposure through the consumption of contaminated water and aquatic organisms. This calculation considers the substance's potential for bioaccumulation in fish and its human health toxicity values, such as the Reference Dose (RfD).
While specific environmental quality criteria for this compound are not as widely established as for other phthalates like DEHP or DBP, the methodology for their derivation would follow this established scientific and regulatory process. Any future development of EQC for BBEP would require more extensive data on its chronic toxicity to a diverse range of aquatic species and its bioaccumulation potential.
Risk Assessment and Regulatory Science of Bis 2 Butoxyethyl Phthalate
Methodological Frameworks for Risk Assessment
The risk assessment of bis(2-butoxyethyl) phthalate (B1215562), like other chemical substances, is conducted within structured methodological frameworks developed by regulatory agencies. These frameworks provide a systematic approach to evaluating potential hazards and risks to human health and the environment. A widely adopted model, such as the one used by the U.S. Environmental Protection Agency (EPA) under the Toxic Substances Control Act (TSCA), consists of five key stages:
Scope Development: This initial phase defines the chemical's conditions of use, potential exposures, and the populations that may be affected.
Hazard Assessment: This stage involves a comprehensive review of scientific literature and toxicological databases to identify potential adverse health effects associated with the chemical. For phthalates, this often includes endocrine disruption and reproductive toxicity.
Exposure Assessment: This step quantifies the magnitude, frequency, and duration of human and environmental exposure to the chemical through various pathways, such as ingestion, inhalation, and dermal contact.
Risk Characterization: Here, information from the hazard and exposure assessments is integrated to determine the likelihood of adverse effects occurring under the identified conditions of use.
Risk Determination: Finally, a decision is made as to whether the chemical presents an "unreasonable risk" that requires management or regulatory action.
Table 1: Core Phases of Chemical Risk Assessment Frameworks
| Phase | Objective | Key Activities |
|---|---|---|
| Problem Formulation & Scoping | Define the scope and context of the assessment. | Identify chemical uses, exposure pathways, and populations of concern. |
| Hazard Identification & Dose-Response | Identify adverse effects and characterize the dose at which they occur. | Review toxicological studies (in vivo, in vitro); determine NOAELs and LOAELs. |
| Exposure Assessment | Quantify human and environmental contact with the chemical. | Model exposure scenarios; analyze biomonitoring data. |
| Risk Characterization | Integrate hazard and exposure data to estimate risk. | Compare exposure levels to health-based guidance values; describe uncertainties. |
Derivation of Health-Based Guidance Values
Health-Based Guidance Values, such as the Tolerable Daily Intake (TDI) or Reference Dose (RfD), represent an estimate of the daily exposure to a chemical that is likely to be without an appreciable risk of deleterious effects over a lifetime. While specific guidance values for bis(2-butoxyethyl) phthalate are not prominently established by major regulatory bodies, the methodology for their derivation is standardized.
The process begins with the identification of a critical toxicological study, typically an animal study, that demonstrates an adverse effect at the lowest dose. From this study, a No-Observed-Adverse-Effect Level (NOAEL) or a Lowest-Observed-Adverse-Effect Level (LOAEL) is determined.
For this compound, a 2021 study on rats provides relevant data for such a derivation. fda.gov The study found that in utero exposure resulted in:
Abnormal aggregation of fetal Leydig cells at doses of 250 mg/kg body weight/day.
Significantly reduced serum testosterone (B1683101) levels and male fetal body weight at 500 mg/kg body weight/day. fda.gov
Based on these findings, the 250 mg/kg/day dose could be considered a LOAEL for developmental effects. To derive a health-based guidance value, this LOAEL would be divided by a series of uncertainty factors (UFs), also known as safety factors. These factors typically account for:
Intraspecies variability: Differences in sensitivity within the human population (typically a factor of 10).
Interspecies extrapolation: Differences between the animal test species and humans (typically a factor of 10).
Use of a LOAEL instead of a NOAEL: An additional factor (typically up to 10) is applied when a NOAEL cannot be identified.
Database deficiencies: A factor to account for an incomplete toxicological database.
Thus, a hypothetical TDI calculation might start with the LOAEL of 250 mg/kg/day and divide it by a composite uncertainty factor of at least 1000 (10 for interspecies, 10 for intraspecies, and 10 for using a LOAEL), pending a full review of the toxicological database.
Probabilistic Risk Characterization Approaches
Traditional, or deterministic, risk assessment often relies on single-point estimates for exposure and toxicity (e.g., comparing an average exposure level to a TDI). Probabilistic risk characterization offers a more advanced approach by representing these variables as probability distributions. This method provides a more complete picture of risk, including the uncertainty and variability inherent in the data.
Instead of a single outcome, a probabilistic assessment produces a distribution of potential risks across a population. This allows risk managers to understand not only the most likely outcome but also the probability of exceeding safe exposure levels. For example, a probabilistic assessment can answer questions such as, "What percentage of the population has a risk estimate above the level of concern?"
This approach integrates the full range of available data, providing a quantitative characterization of uncertainty. The final result can be summarized in a plot that shows the confidence in concluding there is no risk for a given fraction of the population. While not yet universally applied, this methodology is increasingly used for well-studied compounds like phthalates to refine risk management decisions.
Cumulative Risk Assessment of Phthalate Mixtures
Humans are typically exposed to a mixture of different phthalates simultaneously from various sources. Because many phthalates can cause similar adverse health effects, particularly anti-androgenic effects on the male reproductive system, there is a scientific consensus that their combined effects must be considered. This has led to the development of Cumulative Risk Assessment (CRA) frameworks.
The core principle of CRA for phthalates is dose addition. This assumes that the combined effect of the mixture is the sum of the effects of the individual chemicals, scaled by their relative potencies. The anti-androgenic activity of this compound, demonstrated by its ability to reduce fetal testosterone levels in rats, makes it a relevant candidate for inclusion in such cumulative assessments. fda.gov
Regulatory bodies like the EPA and the European Food Safety Authority (EFSA) have implemented CRA for certain phthalates. edf.org Key components of this approach include:
Hazard Index (HI): This method sums the risk quotients (exposure divided by the acceptable dose) for each phthalate in the mixture. An HI greater than 1.0 suggests a potential risk.
Relative Potency Factors (RPFs): RPFs are used to adjust the doses of different phthalates to be equivalent to a common index chemical (e.g., DEHP). This allows for the calculation of a total "DEHP-equivalent" exposure for the mixture. edf.org
EFSA has established a group-TDI of 50 µg/kg body weight per day for four phthalates (DBP, BBP, DEHP, and DINP) based on their common anti-androgenic effects. edf.orgthegoodscentscompany.com This approach acknowledges that exposure to these chemicals should be managed collectively rather than individually.
Regulatory Status and Policy Implications
The regulation of this compound is determined by various international, national, and regional chemical management programs.
International Regulatory Landscape
In the European Union , chemical substances are primarily regulated under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. This compound (CAS No. 117-83-9) has an EC number (204-213-1) and is pre-registered under REACH. federalregister.gov However, it is not currently listed on the REACH Annex XIV authorisation list or the Annex XVII restriction list, which include other phthalates known for their reproductive toxicity, such as DEHP, DBP, and BBP. Similarly, it is not among the phthalates explicitly prohibited by the EU Cosmetics Regulation.
National and Regional Regulatory Measures
United States:
Food and Drug Administration (FDA): Di(butoxyethyl) phthalate was previously authorized for use as a component of adhesives in food contact applications under 21 CFR 175.105. federalregister.gov However, in a final rule effective May 20, 2022, the FDA amended its regulations to no longer provide for this use, as it was considered abandoned by the industry. fda.govnih.gov
Australia:
The compound is listed on the Australian Inventory of Industrial Chemicals (AICIS), which means it is permitted for industrial use in Australia. There are no specific country-wide restrictions noted for this particular phthalate.
New Zealand:
According to the New Zealand Environmental Protection Authority (EPA) Inventory of Chemical Status, this compound "does not have an individual approval but may be used as a component in a product covered by a group standard. It is not approved for use as a chemical in its own right."
Table 2: Summary of Regulatory Status for this compound (CAS 117-83-9)
| Jurisdiction/Agency | Regulation/Status | Details |
|---|---|---|
| European Union (ECHA) | REACH | Pre-registered (EC No. 204-213-1). Not currently listed for authorisation or restriction. |
| United States (FDA) | Food Additive Regulations | Previous authorization for use in food-contact adhesives was revoked effective May 20, 2022, due to abandonment of use. fda.govnih.gov |
| Australia (AICIS) | Chemical Inventory | Listed on the inventory, indicating it is available for industrial use. |
| New Zealand (NZ EPA) | Chemical Inventory | No individual approval; may be used as a component under a group standard. |
Performance Evaluation of Risk Management Strategies
The evaluation of risk management strategies for this compound (DBEP), also known as Di(butoxyethyl) phthalate, is indirectly suggested through broader regulatory actions and market trends rather than through targeted, compound-specific monitoring programs. Direct performance evaluations, such as temporal trend studies tracking DBEP concentrations in environmental media or human tissues following specific interventions, are not extensively available in scientific literature. However, the effectiveness of similar risk management strategies for other phthalates provides a framework for understanding the potential impact of regulatory and market actions on DBEP.
Regulatory bodies in North America and Europe have implemented various risk management measures for phthalates based on concerns about their potential health effects. These strategies often involve restrictions on the use of certain phthalates in specific products, particularly those intended for vulnerable populations like children.
In the United States, a significant risk management action affecting DBEP occurred in May 2022, when the Food and Drug Administration (FDA) amended its food additive regulations. This amendment revoked the authorization for the use of 25 plasticizers, including Di(butoxyethyl) phthalate, in food contact applications. govinfo.govfda.gov This decision was made in response to a petition asserting that these uses had been abandoned by the industry. govinfo.gov This regulatory action represents a key risk management strategy, effectively eliminating a potential pathway of dietary exposure to DBEP in the U.S. However, specific studies evaluating the direct impact of this 2022 rule on DBEP exposure levels have not yet been published.
The performance of such risk management approaches can be inferred from the well-documented trends of other regulated phthalates. Large-scale biomonitoring programs, such as the U.S. National Health and Nutrition Examination Survey (NHANES), have demonstrated the effectiveness of regulatory actions and market shifts on population exposure levels. For instance, following the restriction of phthalates like di(2-ethylhexyl) phthalate (DEHP), di-n-butyl phthalate (DnBP), and butylbenzyl phthalate (BBzP) in children's articles, a measurable decrease in the urinary concentrations of their metabolites has been observed in the U.S. population. nih.govgwu.edu
Studies analyzing NHANES data from 2001 to 2010 showed statistically significant decreases in exposure to DEHP, DnBP, and BBzP. nih.govgwu.edu Conversely, during the same period, an increase in exposure to certain replacement plasticizers was noted, highlighting a consequential effect of risk management strategies. nih.gov
Table 1: Temporal Trends of Urinary Metabolite Concentrations for Regulated Phthalates in the U.S. Population (2001-2010)
Data derived from Zota et al., 2014. This table illustrates the impact of risk management strategies on exposure to several common phthalates, showing a decrease for those targeted by regulations and an increase for some potential substitutes. nih.gov
Similarly, in Europe, regulations such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) have placed restrictions on the use of several phthalates in consumer products. measurlabs.comfoodpackagingforum.org Studies conducted before and after the implementation of these restrictions have shown a significant decrease in the urinary excretion of metabolites for the targeted phthalates, indicating the success of these policies in reducing public exposure.
While these findings for other phthalates are promising, they serve only as an indirect measure of the potential effectiveness of risk management for DBEP. The abandonment of its use in food contact materials in the U.S. is a definitive risk reduction step. govinfo.govfda.gov However, without specific temporal monitoring data for DBEP in environmental matrices (such as surface water or indoor dust) or in human biomonitoring studies, a direct and quantitative performance evaluation of this strategy remains a significant data gap.
Table 2: List of Chemical Compounds
Future Research Directions and Emerging Challenges
Elucidation of Low-Dose and Non-Monotonic Dose-Response Relationships
A significant challenge in the toxicological assessment of Bis(2-butoxyethyl) phthalate (B1215562) (BBEP) is the need to understand its effects at low, environmentally relevant concentrations. Traditional toxicology often assumes a monotonic dose-response relationship, where the effect increases with the dose. However, there is growing evidence that endocrine-disrupting chemicals, including some phthalates, can exhibit non-monotonic dose-response (NMDR) curves. belgium.be An NMDR curve is one in which the slope changes direction within the range of doses being examined, often resulting in "U" or inverted "U" shapes. belgium.be
The implication of NMDRs is that adverse effects might occur at low doses that are not predicted by studies conducted at higher doses. belgium.be This phenomenon challenges the conventional methods used for determining "safe" exposure levels, such as the No Observed Adverse Effect Level (NOAEL). belgium.beresearchgate.net For instance, studies on other phthalates like di(2-ethylhexyl) phthalate (DEHP) have shown non-monotonic effects on testosterone (B1683101) levels. researchgate.netnih.gov Research on BBEP has demonstrated impacts on steroid biosynthesis in male rats, including the downregulation of key genes involved in hormone production. nih.govresearchgate.net Future research must specifically investigate whether BBEP and its metabolites exhibit NMDRs for these and other sensitive endpoints. Such studies are critical for ensuring that risk assessments are protective of public health, especially for exposures within the range of current human contact. belgium.be
Comprehensive Assessment of Metabolite Toxicity
Once inside the body, phthalates like BBEP are metabolized into other compounds. isotope.commdpi.com The parent compound, BBEP, is a diester of phthalic acid and is functionally related to 2-butoxyethanol (B58217). nih.gov The primary metabolites are typically monoesters, formed through hydrolysis, which can then undergo further oxidation. isotope.comcanada.ca For many phthalates, these metabolites are the primary toxicants. For example, studies on bis(2-methoxyethyl) phthalate (DMEP) have shown that it is its metabolites, 2-methoxyethanol (B45455) (2-ME) and methoxyacetic acid (MAA), that are responsible for its teratogenic effects. cpsc.gov
Currently, there is a significant data gap concerning the specific metabolites of BBEP and their individual toxicological profiles. While research on rats exposed to BBEP has identified effects on adrenocortical function and fetal Leydig cell development, the precise role of its metabolites in these outcomes is not well understood. nih.govnih.gov Future research must focus on identifying the major metabolites of BBEP in humans and relevant animal models. Subsequently, these metabolites must be synthesized and subjected to comprehensive toxicological testing to assess their potential for endocrine disruption, reproductive toxicity, developmental toxicity, and other adverse health effects. This knowledge is essential for a complete understanding of the risks associated with BBEP exposure.
Development of Advanced Biomonitoring Techniques
Biomonitoring, the measurement of chemicals or their metabolites in human tissues or fluids, is a critical tool for assessing human exposure. nih.gov For non-persistent chemicals like phthalates, which are metabolized and excreted relatively quickly, urine is the preferred matrix for biomonitoring. mdpi.comnih.gov Large-scale programs like the National Health and Nutrition Examination Survey (NHANES) measure the urinary metabolites of common phthalates to track exposure trends in the U.S. population. epa.govepa.gov
A significant challenge for BBEP is the lack of established and validated biomarkers for exposure. To accurately assess human exposure to BBEP, it is imperative to identify its primary urinary metabolites. Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for this work. Once identified, analytical methods must be developed and validated for the precise quantification of these metabolites in human urine. These new biomonitoring tools would enable researchers to:
Determine the extent of BBEP exposure in the general population and in specific vulnerable groups.
Identify primary sources and pathways of exposure.
Conduct epidemiological studies to investigate potential associations between BBEP exposure and adverse health outcomes.
Evaluate the effectiveness of regulatory actions aimed at reducing exposure.
Integration of Omics Technologies in Toxicological Research
The fields of genomics, transcriptomics, proteomics, and metabolomics—collectively known as "omics" technologies—are revolutionizing toxicology. ecetoc.orgresearchgate.net These technologies allow for a broad, system-wide analysis of molecular changes that occur in response to chemical exposure. ecetoc.org This approach can help elucidate mechanisms of action, identify sensitive biomarkers of effect, and improve the prediction of chemical toxicity. ecetoc.orgresearchgate.net
For BBEP, omics technologies offer a powerful avenue for future research. Studies have already shown that BBEP exposure can down-regulate the expression of genes related to steroidogenesis and antioxidant enzymes. nih.govresearchgate.net A broader application of omics could provide a more comprehensive picture of the molecular pathways disrupted by BBEP. Future research directions include:
Transcriptomics: Using RNA sequencing to analyze changes in gene expression in target tissues (e.g., adrenal glands, testes) following BBEP exposure to identify key signaling pathways that are affected. nih.gov
Proteomics: To study alterations in protein expression and post-translational modifications, providing a link between gene expression changes and functional cellular outcomes.
Metabolomics: To analyze changes in the profiles of endogenous small molecules (metabolites) in biofluids, which can serve as sensitive indicators of toxic effects and metabolic disruption. nih.gov
Integrating these omics datasets can provide a systems-level understanding of BBEP toxicity, helping to build adverse outcome pathways (AOPs) that link a molecular initiating event to an adverse health effect. researchgate.netbham.ac.uk This information is invaluable for improving risk assessment and can potentially reduce the reliance on traditional animal testing. ecetoc.org
Refinement of Environmental Fate and Transport Models
Understanding how BBEP behaves in the environment is crucial for predicting exposure and assessing ecological risk. Environmental fate and transport models are quantitative tools used to estimate the movement, transformation, and persistence of chemicals in different environmental compartments like air, water, and soil. cdc.govup.pt
Initial assessments indicate that BBEP's vapor pressure suggests it will exist primarily as a vapor in the atmosphere, where it is likely degraded by photochemical reactions. nih.gov However, its production and use as a plasticizer in various resins mean it can be released into the environment through multiple waste streams. nih.gov There is a need to refine existing models and develop new ones to accurately predict the environmental concentrations of BBEP. Key research areas include:
Determining its partitioning coefficients between soil, water, and sediment.
Measuring its rates of biodegradation in different environmental media.
Investigating its potential for long-range transport.
Modeling its accumulation in aquatic and terrestrial food chains.
Improved models, such as multimedia compartmental models that treat the environment as an integrated system, are needed to provide more accurate predictions of BBEP distribution on both regional and global scales. mdpi.com These refined models will support more robust ecological and human health risk assessments by providing better estimates of exposure. confex.com
Addressing Data Gaps in Ecological Risk Assessment
A comprehensive ecological risk assessment (ERA) evaluates the potential adverse effects of a chemical on organisms, populations, and ecosystems. Currently, there are significant data gaps that hinder a thorough ERA for BBEP. While the risks of other phthalates like DEHP have been studied in various ecosystems, specific data for BBEP are lacking. nih.gov
To adequately assess the ecological risk of BBEP, future research must focus on generating data in several key areas:
Aquatic Toxicity: Determining the acute and chronic toxicity of BBEP and its primary metabolites to a range of aquatic organisms representing different trophic levels, including algae, invertebrates (e.g., crustaceans), and fish.
Sediment Toxicity: Evaluating the effects on benthic organisms that live in sediment, as phthalates can partition into this environmental compartment.
Terrestrial Toxicity: Assessing the toxicity to soil-dwelling organisms (e.g., earthworms, microorganisms) and terrestrial plants.
Bioaccumulation Potential: Conducting studies to determine if BBEP and its metabolites can accumulate in the tissues of organisms, which could lead to biomagnification in the food web. canada.ca
Filling these data gaps is essential for establishing protective environmental quality standards and for making informed decisions regarding the regulation and management of BBEP. epa.gov
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Bis(2-butoxyethyl) phthalate (DBEP) critical for experimental design?
- Methodological Answer : DBEP (CAS 117-83-9) has a molecular formula of C20H30O6 and a molecular weight of 366.45 g/mol. Key properties include:
- Density : 1.06 g/mL at 20°C .
- Boiling Point : 270°C at 22 mmHg .
- Solubility : Insoluble in water but miscible with organic solvents .
- Stability : Reacts with strong oxidizers (e.g., peroxides, chlorates) and should be stored away from heat .
Q. What handling and storage protocols ensure experimental integrity and safety with DBEP?
- Methodological Answer :
- Storage : Keep in tightly sealed containers at <30°C in well-ventilated areas, away from oxidizers and ignition sources .
- Exposure Control : Use engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including nitrile gloves and safety goggles .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via hazardous waste channels .
Q. Which analytical methods are recommended for quantifying DBEP in complex matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard. Key parameters include:
- Column : Mid-polarity phases (e.g., Rxi-35Sil MS) for resolving DBEP from co-eluting phthalates .
- Internal Standards : Deuterated analogs (e.g., D4-DBEP) correct for matrix effects and ionization variability .
- Detection Limits : EPA Method 8061A achieves sub-ppb detection in environmental water samples .
Q. What is the toxicity profile of DBEP, and what safety measures are essential in laboratory settings?
- Methodological Answer :
- Acute Toxicity : Oral LD50 in rats is >5,000 mg/kg, indicating low acute toxicity .
- Chronic Risks : Potential endocrine disruption; linked to elevated serum cholesterol in mammalian models .
- Safety Protocols : Monitor airborne concentrations (recommended exposure limit: 5 mg/m<sup>3</sup>) and implement respiratory protection if engineering controls fail .
- Reproductive toxicity data are limited compared to DEHP, necessitating caution in chronic exposure studies .
Advanced Research Questions
Q. How can deuterated analogs of DBEP improve analytical accuracy in isotope dilution mass spectrometry?
- Methodological Answer : D4-DBEP (CAS 1398065-96-7) serves as an internal standard by:
- Compensating for ion suppression/enhancement in electrospray ionization (ESI) .
- Normalizing extraction efficiency variations in biological matrices (e.g., serum, urine) .
Q. How should researchers address conflicting data on DBEP’s environmental persistence versus biodegradation?
- Methodological Answer : Contradictions arise from varying experimental conditions:
- Persistence : Half-life >60 days in anaerobic sediments due to low microbial activity .
- Biodegradation : 90% degradation in aerobic soils (pH 6–8) within 30 days .
- Standardize test systems (e.g., OECD 301F) and report redox conditions, microbial consortia, and pH to reconcile discrepancies .
Q. What experimental strategies elucidate DBEP’s metabolic pathways and their toxicological implications?
- Methodological Answer :
- In Vitro Models : Use hepatic microsomes (e.g., rat S9 fraction) to identify primary metabolites (e.g., mono-butoxyethyl phthalate) .
- Tracer Studies : Administer <sup>14</sup>C-labeled DBEP to track metabolite distribution in vivo .
- Endpoint Analysis : Link oxidative metabolites to endoplasmic reticulum stress via RNA-seq profiling .
Q. How can researchers mitigate confounding factors in epidemiological studies linking DBEP to endocrine disruption?
- Methodological Answer :
- Cohort Design : Stratify populations by exposure source (e.g., occupational vs. environmental) .
- Biomarkers : Measure urinary monoesters (e.g., MBuEP) rather than parent DBEP to account for rapid metabolism .
- Confounders : Adjust for lipid levels, as DBEP associates with serum cholesterol in dose-dependent studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
